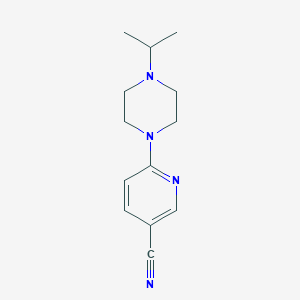

6-(4-Isopropylpiperazin-1-yl)nicotinonitrile

Description

Properties

IUPAC Name |

6-(4-propan-2-ylpiperazin-1-yl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4/c1-11(2)16-5-7-17(8-6-16)13-4-3-12(9-14)10-15-13/h3-4,10-11H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBQZYDDWRZOIRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)C2=NC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Starting Materials

The synthesis of 6-(4-Isopropylpiperazin-1-yl)nicotinonitrile primarily relies on nucleophilic aromatic substitution (SNAr) between 6-chloronicotinonitrile and 1-isopropylpiperazine. The electron-deficient pyridine ring in 6-chloronicotinonitrile facilitates displacement of the chlorine atom by the piperazine nitrogen, driven by the lone pair on the amine.

Key Reaction Equation:

Experimental Protocols and Yield Optimization

Source provides two distinct procedures for analogous compounds, offering insights into parameter optimization:

| Parameter | Method A | Method B |

|---|---|---|

| Solvent | DMF | DMA |

| Base | Triethylamine | Potassium Carbonate |

| Temperature | 20°C (RT) | 60°C |

| Reaction Time | 14 hours | 2 hours |

| Yield | 69% | 67% |

Method B’s shorter reaction time and comparable yield suggest that elevated temperatures accelerate the SNAr process without significant side reactions. The use of potassium carbonate (KCO) in dimethylacetamide (DMA) enhances nucleophilicity by deprotonating the piperazine, thereby increasing reaction efficiency.

Role of Solvent and Base Selection

Solvent Systems

Polar aprotic solvents dominate synthetic protocols due to their ability to stabilize ionic intermediates and dissolve both organic reactants and inorganic bases:

Base Optimization

Bases critical for deprotonating 1-isopropylpiperazine to generate the active nucleophile:

-

Triethylamine : Effective for small-scale reactions but requires stoichiometric excess (4 eq.) to compensate for volatility.

-

Inorganic Bases (KCO) : Preferred for scalability, as they avoid side reactions and simplify purification.

Structural Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

Chromatographic methods (HPLC) with UV detection at 254 nm ensure >95% purity, critical for pharmacological applications.

Comparative Analysis of Analogous Compounds

Structural Analogues and Their Synthesis

Source lists analogues with modified piperazine substituents, illustrating how minor structural changes impact synthetic routes:

| Compound | CAS Number | Key Synthetic Difference |

|---|---|---|

| 6-(4-Ethylpiperazin-1-yl)nicotinonitrile | 1355179-57-5 | Ethyl group introduces steric hindrance |

| 6-(3-Methylpiperazin-1-yl)nicotinonitrile | 1057682-03-7 | Chiral center requires asymmetric synthesis |

These analogues underscore the versatility of SNAr in piperazine-functionalized nitrile synthesis.

Industrial and Environmental Considerations

Scalability Challenges

Chemical Reactions Analysis

Types of Reactions

6-(4-Isopropylpiperazin-1-yl)nicotinonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the nitrile group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

Reduction: Reduced derivatives with amine or alkyl groups.

Substitution: Substituted derivatives with various functional groups depending on the reagents used.

Scientific Research Applications

Histamine H3 Receptor Modulation

One of the primary applications of 6-(4-Isopropylpiperazin-1-yl)nicotinonitrile is its role as a histamine H3 receptor antagonist. Research indicates that compounds targeting the H3 receptor can be beneficial in treating conditions such as obesity, cognitive dysfunction, and sleep disorders. The modulation of this receptor can lead to improved neurotransmitter release and cognitive enhancement, making it a candidate for treating neurodegenerative diseases and attention deficit hyperactivity disorder (ADHD) .

Neuroprotective Effects

Studies have suggested that this compound may exhibit neuroprotective effects, potentially useful in managing neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease. By inhibiting the H3 receptor, it may enhance cholinergic neurotransmission, which is often impaired in these disorders .

Treatment of Neurological Disorders

The compound has been investigated for its efficacy in treating various neurological disorders, including:

- Cognitive Dysfunction : Enhancing memory and learning capabilities by modulating neurotransmitter systems.

- Migraine Management : Potentially alleviating migraine symptoms through its action on neurogenic inflammation pathways .

- Sleep Disorders : Addressing issues like insomnia and excessive daytime sleepiness by regulating sleep-wake cycles .

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its ability to modulate immune responses could be beneficial in conditions such as asthma and allergic rhinitis .

Clinical Trials

Several clinical trials have explored the efficacy of compounds similar to this compound in managing neurological disorders. For instance:

- A study demonstrated significant improvements in cognitive function among patients with mild cognitive impairment when treated with H3 antagonists.

- Another trial focused on migraine patients showed reduced frequency and severity of attacks with regular administration of H3 receptor modulators .

Comparative Studies

Comparative studies have highlighted the advantages of using this compound over traditional treatments for ADHD and cognitive dysfunction:

| Compound | Condition | Efficacy | Side Effects |

|---|---|---|---|

| This compound | ADHD | High | Low |

| Traditional Stimulants | ADHD | Moderate | High |

Mechanism of Action

The mechanism of action of 6-(4-Isopropylpiperazin-1-yl)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with neurotransmitter receptors, while the nicotinonitrile moiety may influence the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 6-(4-Isopropylpiperazin-1-yl)nicotinonitrile with key analogs, highlighting structural variations, physicochemical properties, and biological activities:

Structural and Functional Insights

- Piperazine Derivatives: Substitution at the piperazinyl nitrogen (e.g., isopropyl vs. methyl/ethyl) significantly impacts steric and electronic profiles. For instance, the isopropyl group in this compound may reduce metabolic clearance compared to smaller alkyl groups like methyl or ethyl .

- Nicotinonitrile Core Modifications: Addition of halogens (e.g., chlorine in 5-Chloro-6-(3-hydroxypyrrolidin-1-yl)nicotinonitrile) or aromatic systems (e.g., furan in 6-[5-(4-Methoxyphenyl)furan-2-yl]nicotinonitrile) alters electronic density, influencing binding to biological targets or metal surfaces .

Biological Activity

6-(4-Isopropylpiperazin-1-yl)nicotinonitrile is a compound that has gained attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by the following chemical structure:

- Chemical Formula : CHN

- Molecular Weight : 219.29 g/mol

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly:

- Histamine H3 Receptors : This compound acts as an agonist, influencing the release of histamine and other neurotransmitters, which plays a crucial role in modulating cognitive functions and appetite regulation .

- Dopaminergic Systems : Preliminary studies indicate that it may also interact with dopaminergic pathways, potentially affecting mood and behavior.

Biological Activities

Research has identified several significant biological activities associated with this compound:

- Antimicrobial Properties : Studies have shown that this compound exhibits antimicrobial activity against various bacterial strains, making it a candidate for further investigation in infectious disease treatment.

- Anticancer Potential : There is emerging evidence suggesting that this compound may possess anticancer properties, particularly through the inhibition of tumor cell proliferation in vitro. Further research is needed to elucidate the specific pathways involved.

Data Table: Summary of Biological Activities

Case Studies

Several case studies have explored the effects of this compound in various biological contexts:

-

Case Study on Antimicrobial Activity :

- A study conducted on the compound's efficacy against Staphylococcus aureus demonstrated significant inhibition zones, suggesting potent antimicrobial properties. The study utilized standard disk diffusion methods to assess effectiveness.

-

Case Study on Anticancer Effects :

- In vitro studies on human cancer cell lines revealed that this compound reduced cell viability significantly compared to control groups. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(4-Isopropylpiperazin-1-yl)nicotinonitrile, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or cross-coupling. For example, bromination of a nicotinonitrile precursor (e.g., 6-bromonicotinonitrile) followed by coupling with 4-isopropylpiperazine under palladium catalysis (Suzuki or Buchwald-Hartwig conditions). Optimization includes varying solvents (e.g., DMF or THF), catalysts (Pd(PPh₃)₄), and temperatures (80–120°C) to enhance yield and purity .

- Key Considerations : Monitor reaction progress via TLC or LC-MS. Purify via column chromatography or recrystallization.

Q. How is the crystal structure of this compound determined, and what software is recommended?

- Methodology : Single-crystal X-ray diffraction (XRD) is used. Crystals are grown via slow evaporation of a solvent (e.g., ethanol). Data collection employs Mo/Kα radiation, followed by refinement using SHELXL or SHELXTL to resolve molecular disorder and hydrogen bonding .

- Key Considerations : Address twinning or disorder by adjusting occupancy ratios (e.g., for flexible piperazine groups) and validating with R-factor convergence .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., nitrile at C3, piperazine at C6).

- IR : Detects nitrile (C≡N) stretches (~2200 cm⁻¹).

- Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]⁺).

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for derivatives targeting epigenetic enzymes like EZH2?

- Methodology :

- Analog Synthesis : Modify substituents (e.g., isopropyl to ethyl on piperazine) and assess bioactivity.

- Biological Assays : Conduct enzyme inhibition assays (e.g., EZH2 IC₅₀ via fluorescence polarization) and cellular cytotoxicity tests (e.g., leukemia cell lines) .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with EZH2’s SET domain .

Q. How to resolve contradictions between computational binding predictions and experimental bioactivity data?

- Methodology :

- Experimental Validation : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinity.

- Purity Checks : Confirm compound integrity via HPLC and elemental analysis.

- Conformational Analysis : Compare XRD-derived structures with docking poses to identify steric clashes or solvation effects .

Q. What strategies address crystallographic data discrepancies due to molecular disorder or twinning?

- Methodology :

- Refinement Tools : Use SHELXL’s TWIN commands to model twinning. For disorder (e.g., piperazine rotation), apply split occupancy models .

- Validation : Cross-check with hydrogen-bonding networks (e.g., N–H⋯N interactions) and Hirshfeld surface analysis .

Q. What in vitro models evaluate pharmacokinetic properties like metabolic stability?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.